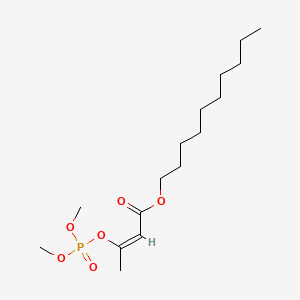
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decyl group attached to a butenoate moiety, which is further substituted with a dimethoxyphosphinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate typically involves the esterification of 3-((dimethoxyphosphinyl)oxy)-2-butenoic acid with decanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the formulation of specialty chemicals, such as surfactants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphosphinyl group can act as a phosphate mimic, allowing the compound to inhibit enzymes that utilize phosphate groups in their catalytic activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decyl phosphonic acid: Similar in structure but lacks the ester and butenoate moieties.
Dimethoxyphosphinyl butenoate: Similar but without the decyl group.
Decyl butenoate: Lacks the dimethoxyphosphinyl group.
Uniqueness
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is unique due to the presence of all three functional groups (decyl, dimethoxyphosphinyl, and butenoate) in a single molecule
Propriétés
Numéro CAS |
64011-82-1 |
|---|---|
Formule moléculaire |
C16H31O6P |
Poids moléculaire |
350.39 g/mol |
Nom IUPAC |
decyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C16H31O6P/c1-5-6-7-8-9-10-11-12-13-21-16(17)14-15(2)22-23(18,19-3)20-4/h14H,5-13H2,1-4H3/b15-14- |
Clé InChI |
NBJUTTIGVVSBAG-PFONDFGASA-N |
SMILES isomérique |
CCCCCCCCCCOC(=O)/C=C(/C)\OP(=O)(OC)OC |
SMILES canonique |
CCCCCCCCCCOC(=O)C=C(C)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
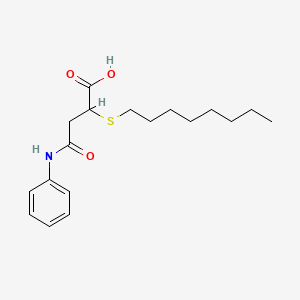
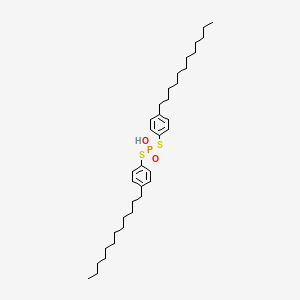
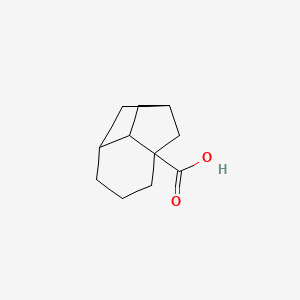
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)

![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

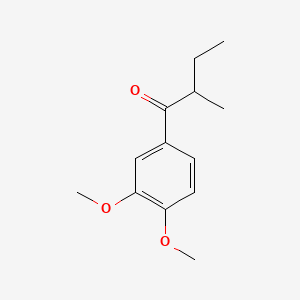



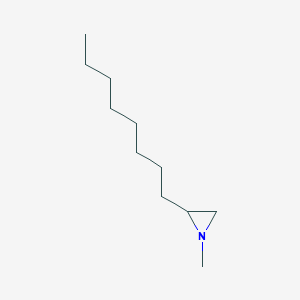
![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)
